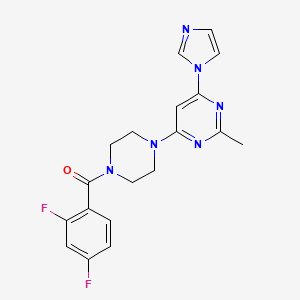
(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone: is a complex organic compound featuring multiple functional groups, including imidazole, pyrimidine, piperazine, and difluorophenyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the pyrimidine and piperazine groups. One common synthetic route includes:
Imidazole Formation: : The imidazole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of a dehydrating agent.
Pyrimidine Introduction: : The pyrimidine ring is often introduced through a condensation reaction involving a β-keto ester and an amidine.
Piperazine Attachment: : The piperazine ring can be attached via nucleophilic substitution reactions.
Fluorination: : The difluorophenyl group is introduced through electrophilic fluorination reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can be used to replace functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions often use strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Products include carboxylic acids, ketones, and alcohols.
Reduction: : Products include amines and alcohols.
Substitution: : Products include various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its biological activity.
Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Comparación Con Compuestos Similares
This compound is unique due to its specific combination of functional groups. Similar compounds might include other imidazole or pyrimidine derivatives, but the presence of both piperazine and difluorophenyl groups sets it apart. Some similar compounds include:
Imidazole derivatives: : Used in various pharmaceuticals and agrochemicals.
Pyrimidine derivatives: : Common in antiviral and anticancer drugs.
Piperazine derivatives: : Used in the treatment of parasitic infections and as chemical intermediates.
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c1-13-23-17(11-18(24-13)27-5-4-22-12-27)25-6-8-26(9-7-25)19(28)15-3-2-14(20)10-16(15)21/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBBQVVEQUIPMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2392954.png)
![3-Phenyl-1-[4-(pyrimidin-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B2392957.png)
![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2392959.png)
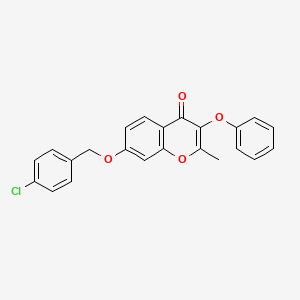


![Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2392965.png)
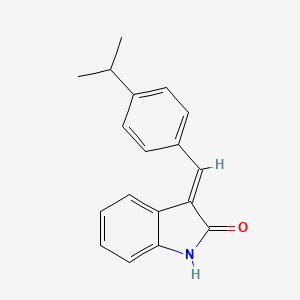
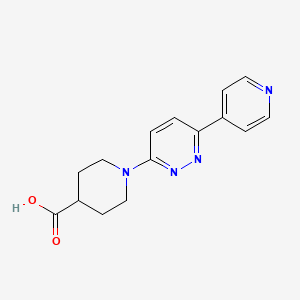
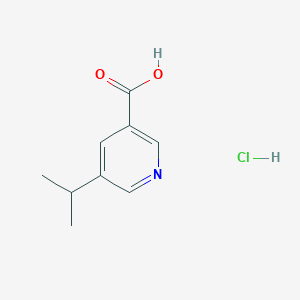
![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)

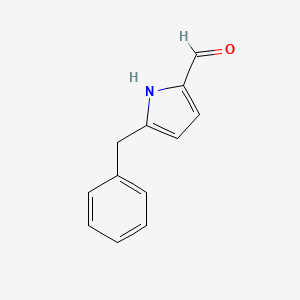
![2-Chloro-1-(3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)ethanone](/img/structure/B2392974.png)
